molecular formula C20H18O6 B8261953 Sanggenon H

Sanggenon H

Cat. No.: B8261953
M. Wt: 354.4 g/mol
InChI Key: QPAKXSCQEJXHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanggenon H is a naturally occurring flavonoid compound found in the root bark of the mulberry tree (Morus alba). It belongs to the class of mulberry Diels–Alder-type adducts, which are unique phenolic natural products biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . These compounds have attracted significant attention due to their complex structures and remarkable biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanggenon H can be synthesized through a biomimetic approach that mimics its natural biosynthesis. The synthesis involves the Diels–Alder reaction between a chalcone dienophile and a dehydroprenylphenol diene. The reaction typically requires mild conditions and can be catalyzed by various Lewis acids or transition metal catalysts .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root bark of Morus alba. The extraction process includes repeated column chromatography using silica gel, octadecyl silica gel, and Sephadex LH-20 resins to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Sanggenon H undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sanggenon H has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sanggenon H involves its interaction with various molecular targets and pathways. It exerts its effects by:

Properties

IUPAC Name

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAKXSCQEJXHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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